molecular formula C16H25Cl2NO B1395120 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1219977-08-8

4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1395120
CAS No.: 1219977-08-8
M. Wt: 318.3 g/mol
InChI Key: OKMVJZZPHHTWNI-UHFFFAOYSA-N
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Description

Structural Characterization of 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine Hydrochloride

Molecular Architecture and Stereochemical Configuration

The compound consists of a piperidine ring substituted at the 4-position with a [(4-(sec-butyl)-2-chlorophenoxy)methyl] group and a hydrochloride counterion. Key structural elements include:

  • Piperidine core : A six-membered saturated nitrogen heterocycle with tetrahedral nitrogen atom (sp³ hybridized).
  • Phenoxy substituent : A 4-(sec-butyl)-2-chlorophenoxy group attached via a methylene bridge to the piperidine nitrogen.
  • Hydrochloride salt : Protonation of the piperidine nitrogen, forming an ionic pair with chloride.
Key Substituent Features
Substituent Position on Piperidine Structural Impact
[(4-(sec-butyl)-2-chlorophenoxy)methyl] 4-position Introduces steric bulk (sec-butyl) and electronic effects (chlorine, ether oxygen)
Hydrochloride counterion Protonated nitrogen Enhances water solubility via ionic interactions and stabilizes conformation

The sec-butyl group (CH(CH₂CH₃)₂) at the 4-position of the phenoxy ring induces significant steric hindrance, favoring specific conformational states. The 2-chloro substituent on the phenoxy ring contributes to electronic effects, potentially influencing hydrogen-bonding capacity.

Comparative Analysis of Tautomeric Forms

Piperidine derivatives can exhibit tautomeric equilibria depending on substituents and environmental conditions. For this compound, potential tautomers include:

  • Enol form : Hypothetical keto-enol tautomerism involving the piperidine nitrogen (unlikely due to sp³ hybridization).
  • Zwitterionic forms : Proton transfer between the piperidine nitrogen and adjacent groups (not applicable here due to hydrochloride salt formation).

Experimental and computational studies on analogous piperidine derivatives suggest that steric and electronic factors dominate over tautomerism. For example, in 4-(phenyldiazenyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, protonation shifts tautomeric equilibria via counterion interactions. However, in this compound, the hydrochloride salt locks the piperidine in its protonated form, suppressing tautomeric flexibility.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this compound are unavailable, insights can be drawn from structurally related systems:

  • Piperidine conformation : The chair conformation dominates in substituted piperidines, with axial or equatorial substituent orientations.
  • Phenoxy group orientation : The ether linkage (OCH₂) likely adopts a gauche conformation relative to the piperidine ring due to steric constraints from the sec-butyl group.
  • Hydrochloride interactions : The chloride ion forms hydrogen bonds with the piperidine’s NH+ and possibly with the phenolic oxygen (if deprotonated), though the latter is less likely in the hydrochloride form.
Predicted Solid-State Conformations
Feature Expected Geometry Rationale
Piperidine ring Chair conformation with axial substituent orientation Minimizes 1,3-diaxial interactions between NH+ and piperidine hydrogens
Phenoxy-methylene bridge Gauche conformation (OCH₂) Balances steric clash between sec-butyl and piperidine substituents
Hydrochloride interactions NH+···Cl⁻ hydrogen bonds (~2.5–3.0 Å) and possible Cl⁻···C–Cl interactions Ionic interactions dominate over weak van der Waals forces

These predictions align with crystallographic data for similar piperidine hydrochlorides, where chloride ions occupy positions near the protonated nitrogen.

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding in the hydrochloride salt involves:

  • Primary interactions : NH+···Cl⁻ bonds, critical for stabilizing the ionic structure.
  • Secondary interactions : Potential Cl⁻···C–Cl or Cl⁻···π interactions with the aromatic phenoxy ring.
Hydrogen-Bonding Parameters (Predicted)
Donor Acceptor Distance (Å) Angle (°) Strength
Piperidine NH+ Cl⁻ 2.5–2.8 160–180 Strong
Cl⁻ Phenoxy C=O 3.0–3.5 120–150 Weak

The sec-butyl group’s steric bulk may hinder close contacts between the chloride ion and the phenoxy ring, limiting secondary interactions. This contrasts with smaller substituents, which allow tighter packing and more extensive hydrogen-bonding networks.

Properties

IUPAC Name

4-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMVJZZPHHTWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring, a chlorophenoxy group, and a sec-butyl chain, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₂₅Cl₂NO
  • Molecular Weight : 318.28 g/mol
  • Structural Features : The compound includes a piperidine ring that can participate in nucleophilic substitution reactions due to the presence of nitrogen. The chlorophenoxy group is significant for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The specific mechanisms include:

  • Receptor Binding : The compound may bind to muscarinic receptors, similar to other piperidine derivatives. Studies suggest it could act as an allosteric modulator, enhancing receptor activity without competing with orthosteric agonists .
  • Enzymatic Interaction : It may influence enzyme activity related to neurotransmitter systems, particularly in the central nervous system.

Biological Activity Overview

The biological effects of this compound have been investigated in several studies, highlighting its potential in various therapeutic contexts:

  • Neuropharmacology : Research indicates that compounds with similar structures can modulate dopamine receptors, which are crucial for treating neuropsychiatric disorders . This suggests that this compound may also exhibit neuroprotective properties.
  • Antidepressant Effects : Some analogs have shown promise in animal models for depression by modulating serotonin and norepinephrine pathways, indicating that this compound might have similar effects.

Study 1: Receptor Interaction and Pharmacological Effects

A study conducted on various piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited selective binding to dopamine receptors. This binding was characterized by enhanced β-arrestin recruitment and G protein activation, suggesting a potential role as a D3 receptor agonist .

Study 2: Allosteric Modulation

Another investigation focused on the allosteric properties of similar piperidine compounds. The results indicated that these compounds could alter receptor conformation without competing directly with classical agonists, leading to unique pharmacological profiles that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochlorideC₁₅H₂₃Cl₂NOLacks one chlorine atom compared to the target compound
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochlorideC₁₆H₂₅Cl₂NODifferent positioning of the sec-butyl and chlorophenoxy groups
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochlorideC₁₆H₂₅Cl₂NOSimilar structure but variations in substituent positions

This table illustrates how structural variations influence biological activity and highlights the unique characteristics of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

(a) 4-((2-(sec-Butyl)phenoxy)methyl)piperidine hydrochloride (CAS: 1220033-63-5)
  • Structure: Differs in the position of the sec-butyl group (2-position on the phenoxy ring vs. 4-position in the target compound).
  • Molecular Weight: 283.84 g/mol (C₁₆H₂₆ClNO).
(b) 4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride (CAS: 1289387-33-2)
  • Structure: Contains both chlorine and fluorine substituents on the phenoxy ring.
  • Molecular Weight: 290.2 g/mol (C₁₄H₁₈Cl₂FNO).
(c) 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride (CAS: 1219979-90-4)
  • Structure: Features a chlorine atom at the 4-position and an ethyl group at the 3-position on the phenoxy ring.
  • Molecular Weight: 290.2 g/mol (C₁₄H₂₁Cl₂NO).
  • Key Differences : The ethyl group’s smaller size compared to sec-butyl may reduce lipophilicity, altering tissue distribution .

Piperidine vs. Pyrrolidine Derivatives

Methyl (2S,4S)-4-[4-(sec-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride (CAS: MFCD13561340)
  • Structure : Replaces the piperidine ring with a pyrrolidine (5-membered) ring and adds a methyl ester group.
  • Molecular Weight: 348.27 g/mol (C₁₆H₂₃Cl₂NO₃).
  • Key Differences : The smaller pyrrolidine ring may reduce conformational flexibility, impacting binding to biological targets. The ester group introduces hydrolytic instability compared to the target compound’s ether linkage .

Halogen and Alkyl Substituent Effects

Compound Name Substituents (Phenoxy Ring) Molecular Weight (g/mol) Key Properties
Target Compound 2-Cl, 4-sec-butyl 283.84* High lipophilicity; potential CNS activity
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl 2-Cl, 6-F 264.17 Enhanced metabolic stability due to fluorine
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine HCl 4-Cl, 3,5-diMe 290.23 Increased steric bulk may limit membrane permeability

*Calculated based on molecular formula C₁₆H₂₃Cl₂NO.

Pharmacological and Toxicological Insights

  • Solubility: Hydrochloride salts of piperidine derivatives generally exhibit improved water solubility, facilitating intravenous administration .
  • Toxicity: Limited data exist for the target compound, but analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride show acute toxicity concerns, with recommended exposure limits (e.g., TWA: 8-hour average concentration) .
  • Metabolism : Sec-butyl and chloro substituents may slow oxidative metabolism, prolonging half-life compared to ethyl or methyl analogs .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride, and how are yields maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with aryloxy groups using alkylation or Mitsunobu reactions under inert atmospheres. A stepwise approach involves:

  • Step 1 : Reacting 4-(sec-butyl)-2-chlorophenol with a methylene precursor (e.g., chloromethylpiperidine) in the presence of a base like K₂CO₃ in DMF at 60–80°C .
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Use excess phenoxide (1.2–1.5 equiv) and monitor reaction progress via TLC or HPLC to prevent byproduct formation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key Techniques :

  • NMR (¹H/¹³C) : Assign peaks for the sec-butyl group (δ 0.8–1.5 ppm for CH₃ and CH₂) and piperidine protons (δ 2.5–3.5 ppm) .
  • HPLC-MS : Confirm molecular weight (M+H⁺ expected ~340–350 Da) and purity (>98%) using C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Verify Cl content (theoretical ~10–12%) to confirm stoichiometry .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) to prevent decomposition .
  • Emergency Measures : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving the sec-butyl and chlorophenoxy groups be elucidated under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis of the phenoxy-methyl bond at pH 2–12 using UV-Vis spectroscopy (λmax ~270 nm for chlorophenol byproducts) .
  • DFT Calculations : Model electron density around the ether linkage to predict nucleophilic attack sites (e.g., SN2 vs. radical pathways) .
  • Isotopic Labeling : Use deuterated solvents (D₂O) to track proton exchange in acidic/basic media .

Q. How do structural modifications (e.g., replacing sec-butyl with tert-butyl) impact biological activity?

  • Experimental Design :

  • Analog Synthesis : Prepare tert-butyl and cyclopropyl variants via analogous routes .
  • In Vitro Assays : Test against target receptors (e.g., GPCRs) using radioligand binding assays (IC₅₀ comparisons) .
  • QSAR Modeling : Correlate logP (lipophilicity) and steric bulk (Taft parameters) with activity trends .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Approach :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility of the piperidine ring .
  • Crystallography : Grow single crystals via slow evaporation (MeOH/EtOAc) and compare bond lengths/angles with DFT-optimized structures .
  • Cross-Validation : Overlay experimental and simulated IR spectra to identify misassignments .

Q. What strategies mitigate degradation during long-term stability studies?

  • Findings :

  • Accelerated Aging : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for chloride release (indicates hydrolysis) .
  • Stabilizers : Add antioxidants (BHT, 0.1% w/w) or lyophilize to reduce moisture-induced degradation .

Q. How do in vitro pharmacological results translate to in vivo models, and what are key confounding factors?

  • Case Study :

  • Bioavailability : Compare oral vs. IV administration in rodents; use LC-MS to measure plasma concentrations .
  • Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronide conjugates) via high-resolution MS .
  • Blood-Brain Barrier Penetration : Assess using PAMPA-BBB assays (logPe > −5.5 suggests CNS activity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

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